1-O-hexadecyl-2-O-methyl-sn-glycerol

Beschreibung

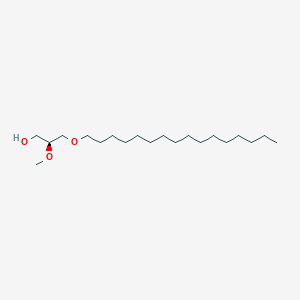

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-3-hexadecoxy-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWCMDFDFNRKGK-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-O-hexadecyl-2-O-methyl-sn-glycerol: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-O-hexadecyl-2-O-methyl-sn-glycerol, a synthetic diacylglycerol analog. This document details its chemical structure, physicochemical properties, and significant biological activities, with a focus on its potential as a modulator of key signaling pathways. Experimental methodologies for its synthesis and analysis of its biological effects are also presented.

Chemical Structure and Physicochemical Properties

This compound, also known as 1-O-palmityl-2-O-methyl-sn-glycerol, is an alkylglycerol characterized by a hexadecyl (palmityl) ether linkage at the sn-1 position and a methyl ether group at the sn-2 position of the glycerol (B35011) backbone.[1] Its structure confers both hydrophobic and hydrophilic properties, making it a molecule of interest for studying lipid membrane dynamics and as a potential therapeutic agent.[2]

Below is a 2D representation of the chemical structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₂O₃ | [1][3][4] |

| Molecular Weight | 330.55 g/mol | [1][2][4] |

| IUPAC Name | (2S)-3-(hexadecyloxy)-2-methoxypropan-1-ol | [1] |

| CAS Number | 96960-92-8 | [2][3][4] |

| Appearance | White solid | [2] |

| Purity | ≥98% | [3] |

| Solubility | DMF: >8.3 mg/ml, DMSO: >10 mg/ml, Ethanol: >25 mg/ml, PBS (pH 7.2): <50 µg/ml | [3] |

| Storage Temperature | ≤ -15°C | [2][4] |

| Optical Rotation | [α]D²⁰ = -10 ± 2º (c=1 in CHCl₃) | [2] |

| XLogP3 | 7.1 | [1] |

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as an inhibitor of protein kinase C (PKC) and diacylglycerol kinase (DGK).[3][5] These inhibitory actions contribute to its antiproliferative effects on various cancer cell lines.[4][6][7]

Inhibition of Protein Kinase C (PKC)

As a diacylglycerol analog, this compound acts as an antagonist to diacylglycerol (DAG), a key activator of PKC.[3][8] By inhibiting PKC, it can prevent downstream signaling events that are crucial for cell proliferation and survival. This mechanism is believed to be a significant contributor to its anti-cancer properties.[3]

Caption: Inhibition of the PKC signaling pathway.

Inhibition of Diacylglycerol Kinase (DGK)

This compound has been shown to inhibit diacylglycerol kinase (DGK).[5][9] DGK is an enzyme that phosphorylates DAG to produce phosphatidic acid, thereby terminating DAG-mediated signaling. Inhibition of DGK by this compound can lead to an accumulation of DAG, which under normal circumstances would activate PKC. However, given its direct inhibitory effect on PKC, the overall outcome is a complex modulation of lipid signaling pathways. The IC₅₀ value for the inhibition of cytosolic DGK by this compound is approximately 15 µM.[5][9]

Caption: Inhibition of Diacylglycerol Kinase (DGK).

Antiproliferative Effects

Analogs and derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast), A549 (lung), A427 (lung), and T84 (colon).[6][7][10][11] For instance, a glycosylated derivative, 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol, exhibited IC₅₀ values ranging from 6.5 to 12.2 µM across these cell lines.[7][10][11]

Table 2: Antiproliferative Activity of a Glycosylated Derivative

| Cell Line | Cancer Type | IC₅₀ (µM) of 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | Source(s) |

| MCF-7 | Breast | ~6.5 - 12.2 | [7][10][11] |

| A549 | Lung | ~6.5 - 12.2 | [7][10][11] |

| A427 | Lung | ~6.5 - 12.2 | [7][10][11] |

| T84 | Colon | ~6.5 - 12.2 | [7][10][11] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the methylation of 1-O-hexadecyl-sn-glycerol. A detailed, multi-step synthesis starting from 3-O-(4-methoxyphenyl)-sn-glycerol has also been described.[12]

A simplified conceptual workflow for the synthesis is as follows:

References

- 1. 1-O-palmityl-2-O-methyl-sn-glycerol | C20H42O3 | CID 10936445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | 96960-92-8 | FH49388 [biosynth.com]

- 5. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | PKC Inhibitor | Hello Bio [hellobio.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

The Biological Function of 1-O-hexadecyl-2-O-methyl-sn-glycerol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 06, 2025

Abstract

1-O-hexadecyl-2-O-methyl-sn-glycerol, a synthetic ether lipid, serves as a crucial intermediate in the synthesis of complex bioactive molecules and possesses intrinsic biological activities. Primarily, it functions as an inhibitor of diacylglycerol kinase (DGK), an enzyme pivotal in cellular signaling. This inhibition modulates the balance between the second messengers diacylglycerol (DAG) and phosphatidic acid (PA), thereby influencing downstream pathways, most notably the Protein Kinase C (PKC) cascade. While its derivatives, particularly glycosylated antitumor ether lipids (GAELs), exhibit potent antiproliferative effects against various cancer cell lines, the core molecule's direct bioactivity is centered on enzyme modulation. This document provides an in-depth analysis of its mechanism of action, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Core Biological Activity: Inhibition of Diacylglycerol Kinase (DGK)

The principal and most direct biological function of this compound (also referred to in literature as AMG) is the inhibition of cytosolic diacylglycerol kinase (DGK).[1][2] DGK is a critical regulatory enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), utilizing ATP as the phosphate (B84403) donor.[3] This action is fundamental to signal transduction, as it controls the cellular levels of two distinct second messengers.

By inhibiting DGK, this compound effectively attenuates the conversion of DAG to PA. This leads to an accumulation and prolonged signaling lifetime of DAG. This targeted inhibition has been demonstrated in vitro in WEHI-3B cell lysates.[1][2]

Signaling Pathway Implications

The inhibition of DGK by this compound has significant downstream consequences for cellular signaling cascades that are regulated by DAG and PA. The most prominent of these is the Protein Kinase C (PKC) pathway. DAG is the canonical activator of most PKC isoforms. By preventing DAG's conversion to PA, this compound can lead to sustained activation of PKC, which in turn phosphorylates a multitude of substrate proteins involved in cell proliferation, differentiation, and apoptosis.

Modulation of Neutrophil Function

Alkylacylglycerols, the class of molecules to which this compound belongs, have been shown to modulate the function of human polymorphonuclear leukocytes (neutrophils). Specifically, they can act as "priming" agents for the respiratory burst.[4] The respiratory burst is a critical event in innate immunity where neutrophils produce a large amount of reactive oxygen species (ROS) via the NADPH oxidase enzyme to kill pathogens.[5]

Priming agents do not trigger the respiratory burst on their own but enhance the response to a subsequent agonist. While 1,2-diacylglycerols prime both the initiation and duration of the respiratory burst, alkylacylglycerols like the subject compound selectively prime the initiation (shortening lag time and increasing velocity) without affecting the duration of H2O2 release.[4] This suggests a nuanced role in modulating PKC-dependent cellular responses, distinct from that of canonical DAG.

Role as a Precursor for Antineoplastic Agents

While this compound has defined biological activities, its most extensive application in research has been as a key synthetic intermediate for a class of potent antitumor compounds known as glycosylated antitumor ether lipids (GAELs).[6] The core molecule is glycosylated to produce analogs that show significant antiproliferative activity against a range of epithelial cancer cell lines, including MCF-7 (breast), A549 (lung), A427 (lung), and OVCAR-3 (ovarian).[6][7] These derivatives are hypothesized to represent a distinct group of antitumor lipids with mechanisms that differ from well-known alkylphosphocholines.[6]

Quantitative Data Presentation

The inhibitory potency of this compound has been quantified, providing a benchmark for its biological activity.

| Compound | Target Enzyme | Cell Line / System | IC50 Value | Reference |

| This compound (AMG) | Cytosolic Diacylglycerol Kinase (DGK) | WEHI-3B Cells | ~15 µM | [1][2] |

Experimental Protocols

The primary biological activity, DGK inhibition, is typically measured using either radiometric or coupled fluorometric assays.

General Protocol for Diacylglycerol Kinase (DGK) Activity Assay

This protocol outlines the general steps for an in vitro assay to determine DGK activity and inhibition, based on common methodologies.[3][8][9][10][11]

Objective: To measure the rate of phosphatidic acid (PA) formation from diacylglycerol (DAG) by DGK and assess the inhibitory effect of compounds like this compound.

Methodology Overview: Two primary methods are prevalent:

-

Radiometric Assay: Measures the incorporation of radioactive phosphate from [γ-³²P]ATP into DAG to form [³²P]PA.

-

Fluorometric Coupled Assay: A multi-step enzymatic reaction where the product of the DGK reaction, PA, is used to generate a fluorescent signal.

Workflow for a Fluorometric Coupled DGK Assay:

-

Reaction Initiation:

-

A sample containing DGK (e.g., cell lysate or purified enzyme) is incubated with the DAG substrate.

-

The test inhibitor (this compound) or vehicle control is added.

-

The reaction is initiated by adding a kinase buffer containing ATP.

-

The mixture is incubated (e.g., 30 minutes at 37°C) to allow the formation of PA.

-

-

Product Hydrolysis:

-

A lipase (B570770) solution is added to the reaction mixture.

-

The lipase specifically hydrolyzes the newly formed PA to glycerol-3-phosphate.

-

-

Signal Generation:

-

A detection enzyme mixture, containing glycerol-3-phosphate oxidase (GPO), is added.

-

GPO oxidizes glycerol-3-phosphate, producing hydrogen peroxide (H₂O₂).

-

The H₂O₂ reacts with a fluorometric probe, resulting in a quantifiable fluorescent signal (e.g., Ex/Em = 530-560/585-595 nm).

-

-

Data Analysis:

-

The fluorescence intensity is directly proportional to the amount of PA produced.

-

The activity in the presence of the inhibitor is compared to the vehicle control to calculate the percent inhibition.

-

IC50 values are determined by plotting percent inhibition against a range of inhibitor concentrations.

-

Conclusion

This compound is a synthetic ether lipid with a defined role as a modulator of key signaling enzymes. Its primary mechanism of action is the inhibition of diacylglycerol kinase, which positions it as a tool for studying the intricate balance of the DAG/PA signaling axis and its influence on downstream effectors like Protein Kinase C. While its direct antiproliferative effects are modest compared to its glycosylated derivatives, its ability to influence fundamental cellular processes like signal transduction and neutrophil priming makes it a compound of significant interest for researchers in cell biology and drug development. Further investigation into its isoform specificity and effects in various cellular contexts will continue to elucidate its full biological potential.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arigobio.com [arigobio.com]

- 4. Selective priming of rate and duration of the respiratory burst of neutrophils by 1,2-diacyl and 1-O-alkyl-2-acyl diglycerides. Possible relation to effects on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Priming of the neutrophil respiratory burst: role in host defense and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. cellbiolabs.com [cellbiolabs.com]

A Comprehensive Technical Guide to 1-O-hexadecyl-2-O-methyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-O-hexadecyl-2-O-methyl-sn-glycerol, a synthetic ether lipid with significant potential in biomedical research and drug development. This document covers its chemical identity, including various synonyms, and summarizes its key biological activities, with a focus on its role as an inhibitor of Protein Kinase C (PKC) and its influence on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are provided to facilitate its application in the laboratory. All quantitative data is presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams created with Graphviz (DOT language).

Chemical Identity and Synonyms

This compound is a well-characterized synthetic diacylglycerol analog. For clarity and comprehensive literature searching, its various synonyms and identifiers are provided below.

| Identifier Type | Identifier |

| IUPAC Name | (2S)-3-(hexadecyloxy)-2-methoxypropan-1-ol |

| Common Synonyms | 1-O-palmityl-2-O-methyl-sn-glycerol, Hexadecyl Methyl Glycerol (B35011) |

| CAS Number | 96960-92-8[1] |

| Molecular Formula | C20H42O3[2] |

| Molecular Weight | 330.55 g/mol [3] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its ability to modulate key signaling pathways involved in cell growth, proliferation, and differentiation.

Inhibition of Protein Kinase C (PKC)

This ether lipid is recognized as an inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes. By acting as an antagonist to diacylglycerol (DAG), the endogenous activator of PKC, this compound can prevent the downstream signaling cascades initiated by PKC activation.[4]

Antiproliferative Effects

The compound has demonstrated significant antiproliferative activity against various cancer cell lines. This activity is attributed, in part, to its modulation of signaling pathways that are often dysregulated in cancer.

Inhibition of Diacylglycerol Kinase

Research has shown that this compound can inhibit diacylglycerol kinase (DGK). This enzyme phosphorylates DAG to produce phosphatidic acid, thereby terminating DAG-mediated signaling. Inhibition of DGK by this ether lipid leads to sustained levels of DAG, which could paradoxically enhance or alter PKC signaling dynamics in certain contexts. A study on WEHI-3B cells showed that the IC50 value for the inhibition of cytosolic DGK by this compound (referred to as AMG in the study) was approximately 15 µM.[1][5]

Modulation of the MAPK Signaling Pathway

Evidence suggests that ether lipids closely related to this compound, such as 1-O-octadecyl-2-O-methyl-rac-glycerophosphocholine (ET-18-OCH3), exert their antiproliferative effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7] This inhibition is thought to occur by preventing the association of the Raf-1 kinase with the cell membrane, a critical step for its activation by Ras.[2][7] It is highly probable that this compound shares this mechanism of action.

Quantitative Data

The antiproliferative efficacy of this compound and its derivatives has been quantified in several studies. The following table summarizes the reported IC50 values.

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Derivative) | MCF-7 (Breast Cancer) | 12.2 | [8][9] |

| " | A549 (Lung Cancer) | 6.5 | [8][9] |

| " | A427 (Lung Cancer) | 10.8 | [8][9] |

| " | T84 (Colon Cancer) | 8.7 | [8][9] |

| " | OVCAR-3 (Ovarian Cancer) | 4 | [9] |

| 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Derivative) | MCF-7 (Breast Cancer) | 17 | [8][9] |

| " | A549 (Lung Cancer) | 9 | [8][9] |

| " | A427 (Lung Cancer) | 25 | [8][9] |

| " | T84 (Colon Cancer) | Inactive | [8][9] |

| " | OVCAR-3 (Ovarian Cancer) | 12 | [9] |

| This compound | Cytosolic Diacylglycerol Kinase (in WEHI-3B cells) | ~15 | [5] |

Experimental Protocols

Synthesis of 1-O-alkyl-2-O-methyl-sn-glycerol

General Synthetic Workflow:

Caption: General synthetic route for 1-O-alkyl-2-O-methyl-sn-glycerol.

Detailed Steps (Hypothetical Protocol based on related syntheses):

-

Protection of Glycerol: Start with a commercially available protected sn-glycerol derivative, such as solketal (B138546) ((R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol), to ensure the correct stereochemistry.

-

Alkylation: The primary hydroxyl group is alkylated with hexadecyl bromide in the presence of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

Methylation: The secondary hydroxyl group is then methylated using a methylating agent like methyl iodide and a base such as silver oxide.

-

Deprotection: The protecting group (e.g., the isopropylidene group of solketal) is removed under acidic conditions to yield the final product.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Purification by Column Chromatography

Purification of ether lipids is typically achieved using silica gel column chromatography.

Workflow for Lipid Purification:

Caption: Workflow for the purification of ether lipids via column chromatography.

Protocol:

-

Column Preparation: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Eluted fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Antiproliferation Assay (MTT Assay)

The antiproliferative effects of this compound can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]

MTT Assay Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO or ethanol).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

In Vitro PKC Inhibition Assay

The inhibitory effect on PKC can be assessed using a radioenzymatic filter paper assay.

PKC Inhibition Assay Workflow:

Caption: Workflow for an in vitro Protein Kinase C radioenzymatic assay.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing purified PKC enzyme, a specific peptide substrate, and lipid vesicles composed of phosphatidylserine (B164497) (PS) and diacylglycerol (DAG) in a suitable buffer. Add varying concentrations of this compound.

-

Reaction Initiation: Start the reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose filter paper. The phosphorylated peptide will bind to the paper.

-

Washing: Wash the filter papers extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of PKC inhibition for each concentration of the ether lipid and determine the IC50 value.

Signaling Pathway Diagrams

Inhibition of the MAPK/ERK Pathway

The proposed mechanism of action of this compound on the MAPK/ERK signaling pathway is depicted below. The compound is thought to interfere with the recruitment of Raf-1 to the cell membrane, thereby preventing its activation by Ras.[2][7]

Caption: Proposed inhibition of the MAPK/ERK pathway by this compound.

Regulation of the PKC Signaling Pathway

This compound acts as a diacylglycerol antagonist, thus inhibiting the activation of conventional and novel PKC isoforms.

Caption: Inhibition of PKC activation by this compound.

Conclusion

This compound is a valuable research tool for investigating cellular signaling pathways, particularly those involving PKC and the MAPK cascade. Its demonstrated antiproliferative properties make it and its derivatives interesting candidates for further investigation in the context of cancer drug development. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this potent ether lipid in their studies. The provided protocols and pathway diagrams are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of this class of compounds.

References

- 1. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antitumor ether lipid 1-Q-octadecyl-2-O-methyl-rac-glycerophosphocholine (ET-18-OCH3) inhibits the association between Ras and Raf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-O-Alkylglycerol Accumulation Reveals Abnormal Ether Glycerolipid Metabolism in Sjögren-Larsson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]

- 11. dokumen.pub [dokumen.pub]

- 12. researchgate.net [researchgate.net]

The Biological Landscape of 1-O-Palmityl-2-O-methyl-sn-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Palmityl-2-O-methyl-sn-glycerol, also known as 1-O-hexadecyl-2-O-methyl-sn-glycerol, is a synthetic ether lipid that has garnered interest in the field of medicinal chemistry, primarily as a key intermediate in the synthesis of novel glycolipid analogs with potential therapeutic applications. While direct biological activities of 1-O-palmityl-2-O-methyl-sn-glycerol are not extensively documented, its structural backbone is a recurring motif in a class of compounds known for their significant biological effects, including antitumor and immunomodulatory properties. This technical guide provides a comprehensive overview of the known biological context of this molecule, focusing on the activity of its derivatives, the experimental protocols used for their evaluation, and the putative signaling pathways involved.

Synthesis of 1-O-Palmityl-2-O-methyl-sn-glycerol

The synthesis of 1-O-palmityl-2-O-methyl-sn-glycerol is a multi-step process that typically starts from a chiral precursor to ensure the correct stereochemistry. A common route involves the use of 3-O-(4-methoxyphenyl)-sn-glycerol, which is first alkylated with 1-bromohexadecane (B154569) to introduce the palmityl group at the sn-1 position. The hydroxyl group at the sn-2 position is then methylated. Finally, the 4-methoxyphenyl (B3050149) protecting group at the sn-3 position is removed to yield the target compound.[1]

Biological Activity of 1-O-Palmityl-2-O-methyl-sn-glycerol Derivatives

While research on the intrinsic biological activity of 1-O-palmityl-2-O-methyl-sn-glycerol is limited, it serves as a crucial building block for glycosylated derivatives that exhibit significant antiproliferative activity against a range of cancer cell lines.[2][3][4] These derivatives, often referred to as glycosylated antitumor ether lipids (GAELs), represent a distinct class of potential anticancer agents.[2][3][4]

Quantitative Data: Antiproliferative Activity of Glycosylated Derivatives

The antiproliferative effects of two key derivatives, a 2'-acetamido-2'-deoxy-β-D-glucopyranosyl derivative (Compound 4 ) and its 2'-amino-2'-deoxy-β-D-glucopyranosyl analog (Compound 5 ), have been evaluated in several human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Cell Line | Cancer Type | Compound 4 IC₅₀ (µM) | Compound 5 IC₅₀ (µM) |

| A549 | Lung Carcinoma | 9 | 6.5 |

| MCF-7 | Breast Adenocarcinoma | 17 | 12.2 |

| A427 | Lung Carcinoma | 25 | Not Reported |

| T84 | Colon Carcinoma | >30 | Not Reported |

| OVCAR-3 | Ovarian Adenocarcinoma | 12 | 4 |

Data sourced from: Journal of Medicinal Chemistry, 1996, 39(7), 1545-8.[2][3]

These results indicate that the 2'-amino derivative (Compound 5 ) generally exhibits greater potency than its acetylated precursor (Compound 4 ). Notably, both compounds show significant activity against ovarian and lung cancer cell lines.

Experimental Protocols

The evaluation of the antiproliferative activity of these compounds typically involves cell-based assays to determine cell viability and proliferation after treatment.

Cell Culture

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast), A549 (lung), A427 (lung), T84 (colon), and OVCAR-3 (ovarian) are commonly used.[2][3]

-

Culture Medium: The choice of medium is cell-line specific. For instance, MCF-7 cells are often cultured in EMEM supplemented with fetal bovine serum (FBS), glutamine, and non-essential amino acids.[5] A549 cells are typically grown in DMEM or Ham's F12K medium with 10% FBS.[6][7]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[5][8]

-

Subculturing: Cells are passaged upon reaching 70-80% confluency. Adherent cells are detached using a solution of trypsin-EDTA.[8][9]

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11]

-

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1,000-100,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1-O-palmityl-2-O-methyl-sn-glycerol derivatives) and incubated for a specified period (e.g., 48 hours).[4]

-

MTT Addition: Following incubation, an MTT solution is added to each well to a final concentration of approximately 0.5 mg/mL. The plates are then incubated for 2-4 hours at 37°C to allow for formazan formation.[10]

-

Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol, or a detergent solution) is added to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 550-600 nm.[10]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.

-

Signaling Pathways and Mechanisms of Action

The precise mechanisms by which 1-O-palmityl-2-O-methyl-sn-glycerol or its derivatives exert their biological effects are not fully elucidated. However, studies on related antitumor ether lipids (AELs) provide insights into potential signaling pathways that may be involved. AELs are known to be incorporated into cellular membranes, which can alter membrane fluidity and the function of membrane-associated proteins.[13]

Hypothetical Signaling Pathway for Glycosylated Derivatives

Based on the literature for related compounds, the glycosylated derivatives of 1-O-palmityl-2-O-methyl-sn-glycerol may induce cell death through a non-apoptotic pathway. One proposed mechanism involves endocytic uptake of the compound, leading to the disruption of endosomal maturation and the formation of large acidic vacuoles. This is followed by the release of lysosomal proteases, such as cathepsins, into the cytosol, which then triggers a caspase-independent cell death program.[14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Culturing Human Lung Adenocarcinoma Cells in a Serum-Free Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nanopartikel.info [nanopartikel.info]

- 9. researchgate.net [researchgate.net]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Hexadecyl Methyl Glycerol: A Technical Guide to its Role in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyl Methyl Glycerol (HMG), also known by its chemical name 1-O-hexadecyl-2-O-methyl-sn-glycerol, is a synthetic analog of diacylglycerol (DAG). As a key signaling molecule, DAG is instrumental in the activation of Protein Kinase C (PKC), a family of enzymes pivotal in a myriad of cellular functions including proliferation, differentiation, and inflammatory responses. HMG functions as a competitive inhibitor of PKC, thereby modulating these downstream cellular events. This technical guide provides a comprehensive overview of HMG's interaction with cellular machinery, with a focus on its inhibitory effects on PKC, its impact on the neutrophil respiratory burst, and the antiproliferative activities of its derivatives. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in oncology and immunology.

Introduction

Hexadecyl Methyl Glycerol is a synthetic ether lipid designed to mimic the structure of endogenous diacylglycerol. Its primary recognized mechanism of action is the inhibition of Protein Kinase C (PKC), a crucial node in cellular signal transduction.[1] By competing with DAG for the C1 domain of PKC, HMG effectively attenuates the signaling cascades that are dependent on PKC activation. This inhibitory action has been shown to have significant consequences in various cellular contexts, most notably in the inflammatory response of neutrophils and in the proliferation of cancer cells. This guide will delve into the technical details of these effects, providing the necessary information for researchers to design and execute experiments involving this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of Hexadecyl Methyl Glycerol and its derivatives.

Table 1: Inhibition of Protein Kinase C by Hexadecyl Methyl Glycerol

| Parameter | Value | Cell Type/System | Reference |

| IC50 | ~80 µM | Purified Protein Kinase C | [1] |

Table 2: Antiproliferative Activity of Hexadecyl Methyl Glycerol Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast Cancer) | 17 | [2] |

| A549 (Lung Cancer) | 9 | [2] | |

| A427 (Lung Cancer) | 25 | [2] | |

| T84 (Colon Cancer) | >30 | [2] | |

| OVCAR-3 (Ovarian Cancer) | 12 | [2] | |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast Cancer) | 12.2 | [2] |

| A549 (Lung Cancer) | 6.5 | [2] | |

| A427 (Lung Cancer) | 8.0 | [2] | |

| T84 (Colon Cancer) | 10.5 | [2] | |

| OVCAR-3 (Ovarian Cancer) | 4 | [2] |

Signaling Pathways

Inhibition of the Protein Kinase C (PKC) Signaling Pathway

Hexadecyl Methyl Glycerol directly inhibits the activation of Protein Kinase C. In neutrophils, the activation of PKC is a critical step in the signaling cascade that leads to the assembly and activation of the NADPH oxidase complex, which is responsible for the respiratory burst. By blocking PKC, HMG prevents the phosphorylation of key substrates required for this process.

Experimental Protocols

Protein Kinase C (PKC) Inhibition Assay

This protocol is adapted from the methods described by Kramer et al. (1989).[1]

Objective: To determine the in vitro inhibitory effect of Hexadecyl Methyl Glycerol on purified Protein Kinase C activity.

Materials:

-

Purified Protein Kinase C

-

Hexadecyl Methyl Glycerol (HMG)

-

Diacylglycerol (as a positive control activator)

-

Histone H1 (as a substrate)

-

[γ-³²P]ATP

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

EGTA

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper discs

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, EGTA, and DTT.

-

Add phosphatidylserine and diacylglycerol (or vehicle control) to the reaction mixture.

-

Add varying concentrations of Hexadecyl Methyl Glycerol or vehicle control to the reaction tubes.

-

Add purified Protein Kinase C to the mixture and pre-incubate for 5 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and Histone H1.

-

Incubate the reaction for 10 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper discs and immediately immersing them in cold 10% TCA.

-

Wash the discs extensively with 5% TCA to remove unincorporated [γ-³²P]ATP.

-

Dry the discs and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of PKC inhibition at each concentration of HMG relative to the control (no inhibitor).

-

Determine the IC50 value from the dose-response curve.

Neutrophil Respiratory Burst Assay

This protocol is based on the methods described by Kramer et al. (1989) for measuring the effect of HMG on the neutrophil respiratory burst, a key indicator of inflammation.[1]

Objective: To measure the inhibition of the phorbol (B1677699) ester-induced respiratory burst in human neutrophils by Hexadecyl Methyl Glycerol.

Materials:

-

Freshly isolated human neutrophils

-

Hexadecyl Methyl Glycerol (HMG)

-

Phorbol 12-myristate 13-acetate (PMA) or formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant

-

Cytochrome c

-

Superoxide (B77818) dismutase (SOD)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Spectrophotometer

Procedure:

-

Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method.

-

Resuspend the neutrophils in HBSS at a concentration of 2 x 10⁶ cells/mL.

-

Pre-incubate the neutrophil suspension with varying concentrations of Hexadecyl Methyl Glycerol or vehicle control for 10 minutes at 37°C.

-

Add cytochrome c to the cell suspension.

-

Initiate the respiratory burst by adding a stimulant (PMA or fMLP).

-

In a parallel set of control tubes, add superoxide dismutase to confirm that the measured reduction of cytochrome c is due to superoxide anion production.

-

Monitor the change in absorbance at 550 nm over time using a spectrophotometer.

-

Calculate the rate of superoxide production from the change in absorbance, using the extinction coefficient for cytochrome c.

-

Determine the percentage of inhibition of the respiratory burst at each HMG concentration.

Antiproliferative Assay

This protocol is adapted from the methodology used by Bittman et al. (1996) to assess the antiproliferative effects of HMG derivatives on cancer cell lines.[2]

Objective: To determine the concentration-dependent inhibition of cancer cell proliferation by Hexadecyl Methyl Glycerol derivatives.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Hexadecyl Methyl Glycerol derivatives

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the Hexadecyl Methyl Glycerol derivatives in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

At the end of the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, from the dose-response curve.

Experimental Workflows

Workflow for Screening PKC Inhibitors

The following diagram illustrates a typical workflow for screening and characterizing potential Protein Kinase C inhibitors like Hexadecyl Methyl Glycerol.

Workflow for Evaluating Antiproliferative Activity

This diagram outlines the experimental workflow for assessing the anticancer potential of Hexadecyl Methyl Glycerol derivatives.

Conclusion

Hexadecyl Methyl Glycerol and its derivatives represent a valuable class of molecules for probing the intricacies of Protein Kinase C signaling and for the potential development of novel therapeutic agents. As a potent inhibitor of PKC, HMG has demonstrated clear effects on inflammatory responses in neutrophils and, through its derivatives, significant antiproliferative activity against various cancer cell lines. The detailed protocols and quantitative data provided in this guide are intended to serve as a foundational resource for researchers in the fields of cell biology, immunology, and oncology, enabling further investigation into the therapeutic potential of these compounds. The provided visualizations of the underlying signaling pathway and experimental workflows offer a clear conceptual framework for future studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ether Lipid Metabolism of 1-O-Hexadecyl-2-O-Methyl-sn-Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the ether lipid metabolism of 1-O-hexadecyl-2-O-methyl-sn-glycerol. This document synthesizes available data on its biological activities, particularly its role as a signaling molecule and an inhibitor of key enzymes. Due to the limited research on the specific metabolic fate of this compound, a putative metabolic pathway is proposed based on the general principles of ether lipid catabolism. Detailed experimental protocols for studying the biological effects and metabolism of similar lipid molecules are provided to facilitate further research. All quantitative data from cited studies are summarized, and key pathways and workflows are visualized using diagrams.

Introduction

This compound is a synthetic ether lipid that has garnered interest in the scientific community for its biological activities. It is a key metabolite of the ether-linked phosphocholine (B91661) analog, 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC), a compound with known anti-proliferative properties. Understanding the metabolism of this compound is crucial for elucidating the mechanism of action of its parent compound and for the development of new therapeutic agents that target ether lipid signaling pathways.

This guide will delve into the known interactions of this compound with cellular signaling cascades, present a hypothesized metabolic pathway, provide detailed experimental methodologies for its study, and tabulate the available quantitative data.

Biological Activities and Signaling Pathways

This compound, often in the context of its precursor ET-16-OCH3-GPC, has been shown to modulate several key signaling pathways, primarily by acting as an enzyme inhibitor.

Inhibition of Diacylglycerol Kinase (DGK)

One of the most well-documented effects of this compound is its ability to inhibit diacylglycerol kinase (DGK). DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby regulating the cellular levels of these two important signaling lipids.

Studies have shown that both ET-16-OCH3-GPC and its metabolite, this compound, can inhibit DGK activity both in cell-based assays and in vitro. The inhibition of DGK leads to an accumulation of DAG, which can have profound effects on downstream signaling events, including the activation of Protein Kinase C (PKC).

Figure 1: Inhibition of Diacylglycerol Kinase by this compound.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Cascade

The parent compound of this compound, ET-18-OCH3 (a structurally similar ether lipid), has been demonstrated to inhibit the transduction of growth signals via the Mitogen-Activated Protein Kinase (MAPK) cascade. This inhibition is a key mechanism behind its anti-proliferative effects. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

The inhibitory action of ET-18-OCH3 appears to occur at the level of Raf-1 activation, a kinase upstream of MEK and ERK. By interfering with the association of Raf-1 with the cell membrane, ET-18-OCH3 prevents its activation and the subsequent phosphorylation cascade. Given that this compound is a metabolite of a similar ether lipid, it is plausible that it may also exert effects on this pathway.

Figure 2: Postulated Inhibition of the MAPK Pathway by Ether Lipids.

Putative Metabolic Pathway

While specific studies detailing the complete metabolic breakdown of this compound are scarce, a putative pathway can be proposed based on the known metabolism of other ether lipids. The key enzyme in the catabolism of alkylglycerols is alkylglycerol monooxygenase (AGMO) . This enzyme is responsible for the oxidative cleavage of the ether bond at the sn-1 position of the glycerol (B35011) backbone.

The proposed metabolic steps are as follows:

-

Hydroxylation: The first and rate-limiting step is the hydroxylation of the α-carbon of the alkyl chain by AGMO. This reaction requires molecular oxygen and a reducing agent, such as tetrahydrobiopterin.

-

Spontaneous Decomposition: The resulting hemiacetal intermediate is unstable and spontaneously decomposes, yielding a fatty aldehyde (hexadecanal) and 2-O-methyl-sn-glycerol.

-

Further Metabolism:

-

Hexadecanal can be either oxidized to the corresponding fatty acid (hexadecanoic acid or palmitic acid) by aldehyde dehydrogenase or reduced to the corresponding fatty alcohol (hexadecanol) by aldehyde reductase. Palmitic acid can then enter the β-oxidation pathway for energy production or be utilized for the synthesis of other lipids.

-

2-O-methyl-sn-glycerol is a more stable molecule. Its further metabolism is not well-characterized, but it is likely to be excreted, potentially after conjugation to a more water-soluble group (e.g., glucuronidation) to facilitate elimination.

-

Figure 3: Putative Metabolic Pathway of this compound.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory effects of this compound and its parent compound.

| Compound | Target Enzyme | Cell Line / System | IC50 Value | Reference |

| This compound (AMG) | Cytosolic Diacylglycerol Kinase (DGK) | WEHI-3B cells (in vitro) | ~15 µM | [1][2] |

| 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC) | Cytosolic Diacylglycerol Kinase (DGK) | WEHI-3B cells (in vitro) | ~8.5 µM | [1][2] |

Experimental Protocols

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay

This protocol is adapted from the methodology used to study the effects of this compound on DGK activity.

Objective: To determine the in vitro inhibitory effect of this compound on DGK activity.

Materials:

-

Purified or partially purified cytosolic DGK

-

1,2-dioleoyl-sn-glycerol (DAG) substrate

-

[γ-³²P]ATP

-

This compound (test inhibitor)

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT)

-

Lipid vesicles (e.g., phosphatidylserine)

-

Scintillation counter

-

Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

-

Prepare Lipid Substrate: Prepare mixed micelles or lipid vesicles containing a known concentration of DAG.

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the assay buffer, lipid vesicles containing DAG, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a vehicle control (solvent only).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the purified DGK enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Stop Reaction and Extract Lipids:

-

Stop the reaction by adding a chloroform/methanol/HCl solution.

-

Vortex and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Analyze Product Formation:

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate [³²P]phosphatidic acid from unreacted [γ-³²P]ATP.

-

Visualize the radiolabeled spots using autoradiography or a phosphorimager.

-

Scrape the spots corresponding to phosphatidic acid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of DGK inhibition for each concentration of the inhibitor compared to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

-

Figure 4: Experimental Workflow for In Vitro DGK Inhibition Assay.

Analysis of MAPK Pathway Activation

This protocol provides a general method for assessing the activation state of key kinases in the MAPK pathway using immunoblotting.

Objective: To determine if this compound affects the phosphorylation of ERK in cultured cells.

Materials:

-

Cultured cells (e.g., MCF-7, WEHI-3B)

-

This compound

-

Growth factors (e.g., EGF) or serum to stimulate the MAPK pathway

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to desired confluency.

-

Serum-starve the cells for several hours to reduce basal MAPK activity.

-

Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with a growth factor (e.g., EGF) or serum for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

-

Quantify the band intensities for p-ERK and total ERK.

-

Calculate the ratio of p-ERK to total ERK for each treatment condition to determine the effect of the inhibitor on ERK phosphorylation.

-

Tracing Metabolism with Radiolabeling

This generalized protocol describes how to trace the metabolism of this compound using a radiolabeled version of the molecule.

Objective: To identify the metabolic products of 1-O-[³H]hexadecyl-2-O-methyl-sn-glycerol in cultured cells.

Materials:

-

1-O-[³H]hexadecyl-2-O-methyl-sn-glycerol (custom synthesis)

-

Cultured cells

-

Cell culture medium

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

TLC plates and developing solvents

-

Liquid scintillation counter

-

Standards for potential metabolites (hexadecanol, palmitic acid)

Procedure:

-

Cell Labeling:

-

Incubate cultured cells with medium containing 1-O-[³H]hexadecyl-2-O-methyl-sn-glycerol for various time points.

-

-

Lipid Extraction:

-

At each time point, wash the cells with PBS and extract the total lipids using a method such as the Bligh-Dyer extraction.

-

Separate the aqueous and organic phases.

-

-

Analysis of Metabolites:

-

Analyze the organic phase for lipid-soluble metabolites. Spot the lipid extract on a TLC plate alongside standards for the parent compound and potential metabolites. Develop the plate to separate the different lipid classes. Visualize and quantify the radioactivity in each spot.

-

Analyze the aqueous phase for water-soluble metabolites.

-

-

Identification of Metabolites:

-

Compare the migration of the radioactive spots with the standards to tentatively identify the metabolites.

-

For more definitive identification, techniques like HPLC coupled with a radioactivity detector or mass spectrometry can be used.

-

References

role of 1-O-hexadecyl-2-O-methyl-sn-glycerol in membrane biology

An In-depth Technical Guide on the Role of 1-O-hexadecyl-2-O-methyl-sn-glycerol in Membrane Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic ether lipid, this compound, and its implications in membrane biology. This document delves into its effects on membrane structure and its role in cellular signaling pathways, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound is a synthetic analog of naturally occurring ether lipids. Ether lipids are a class of glycerophospholipids where the hydrocarbon chain at the sn-1 position of the glycerol (B35011) backbone is linked by an ether bond, in contrast to the more common ester bond.[1][2][3][4] This structural difference confers unique biophysical properties to membranes, influencing their fluidity, stability, and function.[1][2][3][4] Synthetic ether lipids like this compound are valuable tools for studying membrane biology and have shown potential as therapeutic agents, particularly due to their antiproliferative effects on cancer cells.[5][6][7][8]

Core Subject Analysis

Physicochemical Properties and Membrane Interaction

The ether linkage in this compound makes it more resistant to enzymatic degradation by phospholipases compared to diacyl-glycerolipids.[9] This stability allows for its sustained presence in cellular membranes, where it can influence the packing of lipids and the formation of specialized membrane microdomains known as lipid rafts.[1][2][3][4] Ether lipids are known to be important for the organization and stability of lipid rafts, which are cholesterol- and sphingolipid-rich regions involved in cellular signaling.[1][2][3][4] The presence of the methyl group at the sn-2 position further modifies its interaction with neighboring lipids and membrane proteins.

Impact on Cellular Signaling Pathways

This compound and its derivatives have been shown to modulate key signaling pathways by interacting with specific enzymes. A notable target is Protein Kinase C (PKC), a family of enzymes crucial for regulating cell growth, differentiation, and apoptosis.[9][10] Some ether lipids act as antagonists of diacylglycerol (DAG), the natural activator of PKC.[11] Additionally, this compound and its metabolites have been found to inhibit diacylglycerol kinase (DGK), an enzyme that phosphorylates DAG to phosphatidic acid, thereby terminating DAG signaling.[12][13]

Quantitative Data

The following tables summarize the known quantitative effects of this compound and its derivatives on cancer cell proliferation and enzyme activity.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 | ~12.2 | [5][6] |

| A549 | ~6.5 | [5][6] | |

| A427 | ~10 | [5][6] | |

| T84 | ~8.5 | [5][6] | |

| 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | A549 | 9 | [7] |

| MCF-7 | 17 | [7] | |

| A427 | 25 | [7] | |

| T84 | >30 | [7] |

Table 2: Inhibition of Diacylglycerol Kinase (DGK) by this compound (AMG) and its Precursor

| Compound | Enzyme Source | IC50 (µM) | Reference |

| 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC) | Cytosolic DGK from WEHI-3B cells | ~8.5 | [13] |

| This compound (AMG) | Cytosolic DGK from WEHI-3B cells | ~15 | [13] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow for studying its effects.

Caption: Modulation of the PKC and DGK signaling pathways.

Caption: Workflow for assessing membrane fluidity changes.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the protection of the sn-3 hydroxyl group of sn-glycerol, followed by alkylation of the sn-1 hydroxyl group and methylation of the sn-2 hydroxyl group, and subsequent deprotection.

Detailed Steps (based on similar syntheses[14]):

-

Protection: React 3-O-(4-methoxyphenyl)-sn-glycerol with di-n-butyltin oxide in methanol, followed by evaporation. Dissolve the resulting solid in DMF.

-

Alkylation: Add cesium fluoride (B91410) and 1-bromohexadecane (B154569) to the DMF solution and stir until the reaction is complete (monitored by TLC). This yields 1-O-hexadecyl-3-O-(4-methoxyphenyl)-sn-glycerol.

-

Methylation: Methylate the product from the previous step to obtain 1-O-hexadecyl-2-O-methyl-3-O-(4-methoxyphenyl)-sn-glycerol.

-

Deprotection: Remove the 4-methoxyphenyl (B3050149) protecting group using ammonium (B1175870) cerium(IV) nitrate (B79036) in an acetonitrile-water mixture at 0°C, stirring for 1 hour at room temperature.

-

Purification: Purify the final product, this compound, by column chromatography.

Membrane Fluidity Assay (Fluorescence Anisotropy)

This protocol measures changes in membrane fluidity upon incorporation of the ether lipid.[15][16][17][18]

Materials:

-

Liposomes or cultured cells

-

1,6-diphenyl-1,3,5-hexatriene (DPH) fluorescent probe

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fluorometer with polarizing filters

Procedure:

-

Prepare a suspension of liposomes or cells in PBS.

-

Incubate the suspension with varying concentrations of this compound for a predetermined time.

-

Add DPH to the suspension and incubate in the dark to allow the probe to incorporate into the membranes.

-

Measure the fluorescence anisotropy using a fluorometer. Excite the sample with vertically polarized light and measure the emission intensity of both vertically and horizontally polarized light.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities and G is the grating correction factor.

-

A decrease in anisotropy indicates an increase in membrane fluidity.

Lipid Raft Isolation (Detergent-Free Method)

This protocol allows for the isolation of lipid rafts to study changes in their composition.[19][20][21]

Materials:

-

Cultured cells treated with or without this compound

-

Sucrose (B13894) solutions of varying concentrations

-

Ultracentrifuge

-

Buffers (e.g., Tris-HCl) with protease inhibitors

Procedure:

-

Harvest treated and untreated cells and wash with cold PBS.

-

Lyse the cells using a hypo-osmotic shock followed by mechanical disruption (e.g., sonication) in a carbonate buffer.

-

Mix the cell lysate with a high concentration of sucrose to achieve a final concentration of ~40-45%.

-

Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering decreasing concentrations of sucrose solutions (e.g., 35% and 5%) on top of the lysate-sucrose mixture.

-

Centrifuge at high speed (e.g., 200,000 x g) for several hours at 4°C.

-

Lipid rafts, being less dense, will float to the interface of the lower sucrose concentrations (e.g., between 5% and 35%).

-

Carefully collect the fractions from the top of the gradient. The lipid raft fraction is typically visible as an opaque band.

-

Analyze the protein and lipid content of the fractions using techniques like Western blotting (for raft marker proteins like flotillin) and mass spectrometry.

Conclusion

This compound serves as a powerful molecular tool for investigating the intricate relationship between membrane composition and cellular function. Its ability to modulate membrane properties and interfere with critical signaling pathways, such as those governed by PKC and DGK, underscores the therapeutic potential of synthetic ether lipids. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological roles of this and related compounds.

References

- 1. Structural and functional roles of ether lipids [journal.hep.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The alpha-anomers and Beta-anomers of 1-o-hexadecyl-2-o-methyl-3-s-thioglucosyl-sn-glycerol inhibit the proliferation of epithelial cancer cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ether lipids in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | PKC Inhibitor | Hello Bio [hellobio.com]

- 12. researchgate.net [researchgate.net]

- 13. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 16. Detection of Plant Cell Membrane Fluidity - Lifeasible [lifeasible.com]

- 17. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]

- 18. pure.fh-ooe.at [pure.fh-ooe.at]

- 19. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biochem.wustl.edu [biochem.wustl.edu]

Unraveling the True Mechanism of 1-O-hexadecyl-2-O-methyl-sn-glycerol: A Technical Guide on its Role Beyond Direct Diacylglycerol Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biochemical activity of 1-O-hexadecyl-2-O-methyl-sn-glycerol (HMG), a synthetic ether lipid. While structurally related to the crucial second messenger diacylglycerol (DAG), the prevailing evidence challenges the notion of HMG as a direct competitive DAG antagonist. Instead, this document elucidates a more nuanced mechanism of action centered on the inhibition of diacylglycerol kinase (DGK), thereby modulating the pivotal DAG-Protein Kinase C (PKC) signaling axis. We will explore the downstream anti-proliferative effects of this compound, present quantitative data, detail relevant experimental protocols, and visualize the underlying molecular pathways.

The Diacylglycerol (DAG) Signaling Pathway: A Primer

The diacylglycerol signaling pathway is a cornerstone of cellular communication, governing a vast array of physiological processes including cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] The canonical pathway is initiated by the activation of Phospholipase C (PLC) at the cell membrane, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[3] While IP3 mobilizes intracellular calcium, DAG remains in the membrane to activate its primary effector, Protein Kinase C (PKC).[1][4] The activity of this pathway is tightly regulated, in part by diacylglycerol kinases (DGKs), which phosphorylate DAG to phosphatidic acid (PA), thus terminating the DAG signal.[1][4]

Figure 1: Canonical Diacylglycerol (DAG) Signaling Pathway.

Revisiting the Role of HMG: Diacylglycerol Kinase Inhibition

Contrary to the initial hypothesis of direct DAG antagonism, key research indicates that this compound (referred to as AMG in the study, as a metabolite of ET-16-OCH3-GPC) functions as an inhibitor of diacylglycerol kinase (DGK).[2][3] By inhibiting DGK, HMG prevents the phosphorylation of DAG into phosphatidic acid. This action leads to an accumulation of intracellular DAG, which would paradoxically enhance, rather than antagonize, the activation of DAG effectors like PKC. The anti-proliferative effects observed are therefore likely a consequence of downstream signaling dysregulation stemming from sustained DAG levels or other off-target effects, rather than a competitive blockade at the PKC C1 domain.

Figure 2: Mechanism of HMG as a Diacylglycerol Kinase (DGK) Inhibitor.

Quantitative Data Presentation

The primary activities documented for HMG and its derivatives are the inhibition of diacylglycerol kinase and the anti-proliferative effects on various cancer cell lines.

Diacylglycerol Kinase Inhibition

The following table summarizes the in vitro inhibitory potency of HMG against cytosolic DGK from WEHI-3B cells.[2][3]

| Compound | Target Enzyme | IC50 (µM) | Cell Line |

| This compound (HMG/AMG) | Cytosolic Diacylglycerol Kinase (DGK) | ~15 | WEHI-3B |

| ET-16-OCH3-GPC (Prodrug) | Cytosolic Diacylglycerol Kinase (DGK) | ~8.5 | WEHI-3B |

Anti-proliferative Activity

Glycosylated derivatives of HMG have demonstrated significant anti-proliferative effects across a range of epithelial cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented below.[1][5]

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Compound 4 * | A549 | Lung Carcinoma | 9 |

| MCF-7 | Breast Adenocarcinoma | 17 | |

| A427 | Lung Carcinoma | 25 | |

| T84 | Colon Carcinoma | >30 | |

| OVCAR-3 | Ovarian Adenocarcinoma | 12 | |

| Compound 5 † | A549 | Lung Carcinoma | 6.5 - 12.2 |

| MCF-7 | Breast Adenocarcinoma | 6.5 - 12.2 | |

| A427 | Lung Carcinoma | 6.5 - 12.2 | |

| T84 | Colon Carcinoma | 6.5 - 12.2 | |

| OVCAR-3 | Ovarian Adenocarcinoma | 4 |

*Compound 4: 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-d-glucopyranosyl)-sn-glycerol †Compound 5: 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-d-glucopyranosyl)-sn-glycerol

Experimental Protocols

Diacylglycerol Kinase (DGK) Activity Assay (Radiometric)

This protocol is synthesized from the methodology implied in the cited literature for measuring DGK activity.[2][3]

Figure 3: Experimental Workflow for a Radiometric DGK Inhibition Assay.

Methodology:

-

Enzyme Preparation: Prepare cytosolic fractions from cultured WEHI-3B cells via homogenization and ultracentrifugation. The supernatant serves as the source of cytosolic DGK.

-

Substrate Preparation: Prepare mixed micelles or lipid vesicles containing the DGK substrate, 1,2-dioleoyl-sn-glycerol, and a phospholipid cofactor such as phosphatidylserine.

-

Reaction Mixture: In a microcentrifuge tube, combine the cytosolic extract, substrate vesicles, and varying concentrations of HMG (dissolved in a suitable solvent like DMSO). The vehicle (DMSO) is used as a control.

-

Initiation: Start the reaction by adding a kinase buffer containing MgCl2, ATP, and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes).

-

Termination and Extraction: Stop the reaction by adding a chloroform/methanol solution. Extract the lipids into the organic phase.

-

Analysis: Separate the product, [³²P]phosphatidic acid, from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).

-

Quantification: Scrape the silica (B1680970) corresponding to the phosphatidic acid band and quantify the incorporated radioactivity using a scintillation counter.

-

Calculation: Determine the percentage of DGK inhibition at each HMG concentration relative to the vehicle control to calculate the IC50 value.

Cell Proliferation / Cytotoxicity Assay (MTT-based)

This protocol outlines a common method for determining the IC50 values for anti-proliferative compounds like the derivatives of HMG.[1][5]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the HMG derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control (100% viability) and wells with no cells as a blank.

-

Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Conclusion

The available scientific evidence strongly indicates that this compound's primary mechanism of action within the diacylglycerol signaling pathway is the inhibition of diacylglycerol kinase, not direct antagonism at the DAG binding site of PKC. This inhibition leads to an accumulation of DAG, disrupting normal signal termination and contributing to downstream effects such as the observed anti-proliferative activity in cancer cells. This guide provides the quantitative data and detailed experimental frameworks necessary for researchers to further investigate HMG and its derivatives as modulators of this critical lipid signaling pathway. Future research should focus on elucidating the precise downstream consequences of DGK inhibition by these ether lipids and exploring their therapeutic potential.

References

- 1. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

The Ether Lipid Precursor 1-O-hexadecyl-2-O-methyl-sn-glycerol: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals